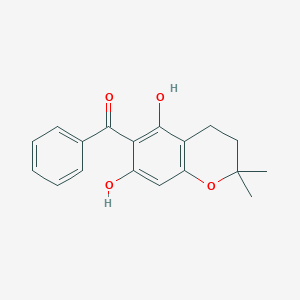

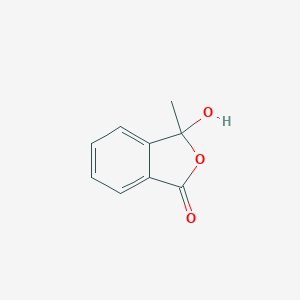

3-Hydroxy-3-methylisobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-3-methylisobenzofuran-1(3H)-one, commonly known as hemin, is a porphyrin derivative that has been extensively used in scientific research. It is a complex organic molecule that has a unique structure and properties that make it useful in various applications.

Scientific Research Applications

Hemin has been used in various scientific research applications such as:

1. Biochemical studies: Hemin is used to study the structure and function of enzymes such as cytochrome P450 and catalase.

2. Medical applications: Hemin has been used in the treatment of various diseases such as porphyria, anemia, and cancer.

3. Molecular biology: Hemin is used in molecular biology to study gene expression and regulation.

Mechanism Of Action

Hemin acts as a cofactor for various enzymes, including cytochrome P450, catalase, and peroxidase. It binds to the active site of these enzymes and facilitates their catalytic activity. Hemin also has antioxidant properties and can scavenge free radicals and reactive oxygen species.

Biochemical And Physiological Effects

Hemin has various biochemical and physiological effects, including:

1. Induction of heme oxygenase: Hemin induces the expression of heme oxygenase, which is an enzyme that degrades heme into biliverdin, iron, and carbon monoxide.

2. Activation of transcription factors: Hemin can activate transcription factors such as Nrf2, which regulates the expression of genes involved in antioxidant defense.

3. Anti-inflammatory effects: Hemin has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Hemin has several advantages for lab experiments, including:

1. Availability: Hemin is readily available and can be purchased from various chemical suppliers.

2. Stability: Hemin is stable and can be stored for long periods without degradation.

3. Versatility: Hemin can be used in various applications, including biochemistry, molecular biology, and medical research.

However, there are also some limitations to using hemin in lab experiments, including:

1. Cost: Hemin can be expensive, especially if large quantities are required.

2. Toxicity: Hemin can be toxic at high concentrations and can cause cell damage and death.

3. Specificity: Hemin may not be suitable for all experiments, and other porphyrins may be required for specific applications.

Future Directions

There are several future directions for research involving hemin, including:

1. Development of new hemin derivatives with improved properties and specificity.

2. Investigation of the role of hemin in various diseases, including cancer and neurodegenerative disorders.

3. Development of new therapeutic applications for hemin, such as in the treatment of infectious diseases.

4. Study of the interaction between hemin and other molecules, including proteins and nucleic acids.

Conclusion

In conclusion, hemin is a complex organic molecule with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Hemin has the potential to be a valuable tool for future research and development in various fields.

Synthesis Methods

Hemin can be synthesized from porphyrinogen, which is a precursor molecule for all porphyrins. The synthesis involves the oxidation of porphyrinogen using an oxidizing agent such as ferric chloride. The reaction results in the formation of hemin, which is then purified using various techniques such as column chromatography and recrystallization.

properties

CAS RN |

1828-76-8 |

|---|---|

Product Name |

3-Hydroxy-3-methylisobenzofuran-1(3H)-one |

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-hydroxy-3-methyl-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O3/c1-9(11)7-5-3-2-4-6(7)8(10)12-9/h2-5,11H,1H3 |

InChI Key |

NXTNWTAZYOVOGN-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2C(=O)O1)O |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)O |

synonyms |

1(3H)-Isobenzofuranone,3-hydroxy-3-methyl-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)